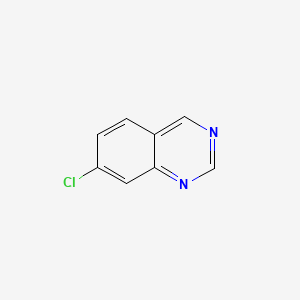

7-Chloroquinazoline

Übersicht

Beschreibung

7-Chloroquinazoline is a compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of quinazoline derivatives like 7-Chloroquinazoline has been studied extensively. One efficient method involves the transformation of CO2 into value-added chemicals using ionic liquids as a dual solvent–catalyst at atmospheric pressure . Another method involves the reaction of 2-aminobenzonitriles with CO2 in a series of ionic liquids .

Molecular Structure Analysis

The molecular structure of 7-Chloroquinazoline consists of one benzene and one pyrimidine ring . The presence of chlorine in the 7th position of the quinazoline ring is a key feature of this compound .

Physical And Chemical Properties Analysis

7-Chloroquinazoline is a solid substance at room temperature . It has a molecular weight of 164.59 .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry

Quinazolines, including 7-Chloroquinazoline, are an important class of heterocyclic compounds that have proven their significance in the field of organic synthesis and medicinal chemistry . They exhibit a wide range of biological and pharmacological properties .

Transition Metal-Catalyzed Synthesis

7-Chloroquinazoline can be used in the synthesis of various quinazolines through transition metal-catalyzed reactions . These reactions include C-H activation, cascade reactions, and intramolecular dehydrative/dehydrogenative cyclizations .

Material Science Applications

Quinazolines, including 7-Chloroquinazoline, have potential applications in the area of material sciences . Nitrogen heterocycles can modify solubility, lipophilicity, and polarity, thereby changing the physicochemical properties and enhancing potency, selectivity, and metabolic stability .

Cross-Coupling Reactions

Halogenated quinazolines, such as 7-Chloroquinazoline, are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions . These include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions .

Carbon-Heteroatom Bond Formation

7-Chloroquinazoline can also be used in carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives . This makes it a valuable tool in the synthesis of complex organic molecules.

Antiproliferative Action

A series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated antiproliferative action against various cell lines, including Caco-2, C3A, MCF-7, and HeLa cells . This suggests potential applications in the development of new anticancer drugs.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Quinazoline derivatives, including 7-Chloroquinazoline, are being explored for their potential therapeutic applications. For instance, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Furthermore, the development of strategies to efficiently functionalize presynthesized halogenated quinazolines via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .

Eigenschaften

IUPAC Name |

7-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPDIXAODMCKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454574 | |

| Record name | 7-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroquinazoline | |

CAS RN |

7556-99-2 | |

| Record name | 7-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

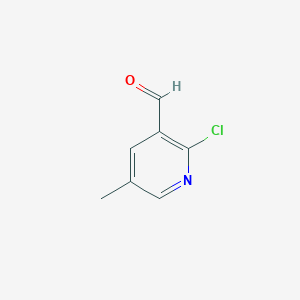

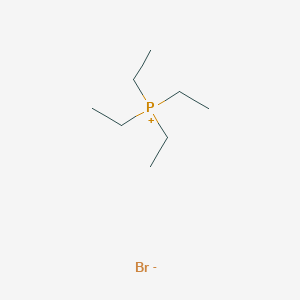

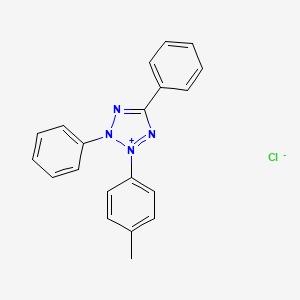

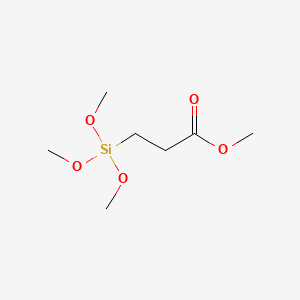

Feasible Synthetic Routes

Q & A

Q1: How does the 7-chloroquinazoline moiety contribute to the activity of compounds targeting human heart chymase?

A1: Research suggests that the 7-chloroquinazoline moiety plays a crucial role in the inhibitory activity of certain compounds against human heart chymase. Specifically, the phenyl ring of 7-chloroquinazoline seems to engage in hydrophobic interactions with the enzyme's P1 pocket. [] This interaction is believed to be essential for the compound's ability to block chymase activity.

Q2: What structural modifications to 7-chloroquinazoline derivatives have been explored to enhance their inhibitory potency against human heart chymase?

A2: Scientists have investigated various structural modifications to optimize the inhibitory activity of 7-chloroquinazoline derivatives. Studies reveal that incorporating a 3-phenylsulfonyl moiety with hydrophobic, electron-withdrawing groups at the 4-position enhances potency. [] Additionally, introducing anthranil groups and substituents like pyridylmethyl or N-pyridylacetamide at the 1-position further increases the inhibitory activity, with some derivatives achieving IC50 values in the nanomolar range. []

Q3: Beyond human heart chymase, what other biological targets have been explored for 7-chloroquinazoline derivatives?

A3: Research indicates that 7-chloroquinazoline derivatives possess potential as anti-leishmanial agents. [, ] Specifically, 2-(2′-chlorostyryl)-4-(δ- diethylamino-α-methylbutylamino)-7-chloroquinazoline diphosphate has shown promising activity against Leishmania parasites. [, ] Further studies are needed to fully elucidate its mechanism of action and therapeutic potential.

Q4: Have any 7-chloroquinazoline derivatives been investigated for their analgesic properties?

A4: Yes, researchers have explored the analgesic potential of certain 7-chloroquinazoline derivatives. Studies have focused on synthesizing and evaluating analogs of anpirtoline, a known analgesic, where the pyridine ring is replaced with a 7-chloroquinazoline nucleus. [] These analogs were tested for their receptor binding profiles (5-HT1A, 5-HT1B) and analgesic activity in various pain models. Some of these compounds exhibited analgesic effects comparable to clinically used drugs like flupirtine and tramadol. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)